1-N-CBZ-butane-1,2-diamine-HCl
Description
Significance of Vicinal Diamines in Organic Synthesis and Materials Science
Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is of great importance in both organic synthesis and materials science.
In the realm of organic synthesis , vicinal diamines are prized as versatile building blocks. researchgate.netnih.gov They are integral components in many biologically active compounds and pharmaceuticals. researchgate.netnih.govsigmaaldrich.com The presence of two adjacent nitrogen atoms provides a unique platform for constructing complex molecular architectures, including heterocyclic compounds like pyrazines and piperazines. researchgate.net Chiral vicinal diamines, in particular, are highly sought after as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. sigmaaldrich.comrsc.org The development of efficient methods for synthesizing vicinal diamines, including unsymmetrical ones, continues to be an active area of research. nih.govrsc.orgorganic-chemistry.org
In materials science , the properties of vicinal diamines make them suitable for a variety of applications. They serve as monomers for the production of polymers such as polyamides and polyureas. wikipedia.org Their ability to chelate metal ions also makes them useful in applications like the removal of heavy metals from wastewater. uva.nl Furthermore, vicinal diamines can act as curing agents for epoxy resins and as components in the synthesis of corrosion inhibitors.
The diverse applications of vicinal diamines underscore their importance as a privileged structural element in modern chemistry. researchgate.net
The Role of Carbobenzyloxy (Cbz) Group as a Protecting Moiety in Amine Chemistry
The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comnumberanalytics.comnumberanalytics.com Introduced by Max Bergmann and Leonidas Zervas in the 1930s, it played a pivotal role in the advancement of peptide synthesis. total-synthesis.comwikipedia.org
The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of an amine, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. masterorganicchemistry.comyoutube.com This is achieved by converting the amine into a less reactive carbamate (B1207046). masterorganicchemistry.com
The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.commasterorganicchemistry.com
Key features of the Cbz protecting group include:
Stability: It is stable to a wide range of reaction conditions, including basic and mildly acidic environments. total-synthesis.com
Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc and Fmoc, meaning it can be selectively removed without affecting them. masterorganicchemistry.comhighfine.com
Removal: The Cbz group is typically removed under mild conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine and toluene. wikipedia.orgmasterorganicchemistry.com Alternatively, strong acids like HBr can also be used for deprotection. wikipedia.orghighfine.com
The versatility and reliability of the Cbz group have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com
Overview of 1-N-CBZ-butane-1,2-diamine-HCl as a Key Synthetic Intermediate
1-N-CBZ-butane-1,2-diamine hydrochloride is a bifunctional molecule that serves as a valuable intermediate in organic synthesis. It possesses a primary amine and a Cbz-protected primary amine on a butane (B89635) backbone, with the hydrochloride salt enhancing its stability and handling.
The strategic placement of the Cbz group on one of the two amino groups allows for selective reactions. The unprotected primary amine is available for a variety of chemical transformations, such as acylation, alkylation, or condensation reactions, while the Cbz-protected amine remains inert. nih.gov Following the desired modification of the free amine, the Cbz group can be readily removed to liberate the second primary amine for further functionalization. organic-chemistry.org
This differential protection strategy makes 1-N-CBZ-butane-1,2-diamine hydrochloride a key building block for the synthesis of:
Unsymmetrical vicinal diamine derivatives: These are important scaffolds in medicinal chemistry and catalysis. nih.gov
Heterocyclic compounds: The diamine structure is a precursor to various nitrogen-containing rings. researchgate.netmdpi.com
Polyamines and their conjugates: These molecules have diverse biological activities and are investigated in drug discovery. nih.gov
The utility of this compound is exemplified in the synthesis of various biologically active molecules where a vicinal diamine moiety is a crucial pharmacophore.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 258.75 g/mol |
| Appearance | White to off-white powder or crystals. sigmaaldrich.com |
| Solubility | Soluble in DMSO (slightly) and Methanol (slightly). chemicalbook.com |
Spectroscopic Data of a Related Compound (butane-1,2-diamine)
| Property | Value |
|---|---|
| Density | 0.861 g/cm³ chemsrc.com |
| Boiling Point | 138.4ºC at 760 mmHg chemsrc.com |
| Flash Point | 36.3ºC chemsrc.com |
| Refractive Index | 1.452 chemsrc.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1179359-80-8 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
benzyl N-(2-aminobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-11(13)8-14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H |
InChI Key |
UKLHVSVDUDBPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 N Cbz Butane 1,2 Diamine Hcl and Analogous Cbz Protected Diamines
General Synthetic Strategies for Cbz-Protected 1,2-Diamines
The creation of Cbz-protected 1,2-diamines is a common objective in organic synthesis, particularly in the construction of peptides and other complex molecules where controlling the reactivity of amine functionalities is essential. numberanalytics.comfiveable.me The Cbz group serves as a reliable protecting group due to its stability under various conditions and the relative ease of its removal. ijacskros.com
Multi-Step Approaches and Reaction Sequences
The synthesis of Cbz-protected diamines often involves multi-step sequences that begin with readily available starting materials. A common approach involves the initial protection of a diamine, followed by further chemical transformations. acs.orgacs.org For instance, a Cbz-protected diamine can be reacted with an isocyanate, followed by deprotection and subsequent reaction with an alkylating agent in a continuous-flow system. acs.orgacs.org This method allows for the assembly of complex molecules from several building blocks in a single, unbroken sequence. acs.orgacs.org
Another multi-step strategy might involve the chemoselective removal of a Cbz group by hydrogenolysis in the presence of a palladium catalyst, followed by reaction of the resulting diamine with other reagents. beilstein-journals.org The choice of solvent and reaction conditions is critical to ensure high yields and prevent unwanted side reactions. For example, changing the solvent from ethanol (B145695) to DMF in a flow synthesis system can significantly improve yields by avoiding competing reactions. acs.org
Selective Amine Protection Strategies with Cbz Groups
The selective protection of one amino group in a diamine is a key challenge and a critical step in many synthetic routes. The benzyloxycarbonyl (Cbz) group is frequently used for this purpose. numberanalytics.comijacskros.com The standard method for introducing the Cbz group involves reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com
Several methods have been developed to achieve high chemoselectivity in the N-benzyloxycarbonylation of amines. ijacskros.comresearchgate.net One approach utilizes a catalytic amount of β-cyclodextrin in an aqueous phase, which can lead to excellent yields (89-98%) of the corresponding carbamates at room temperature without the formation of by-products. researchgate.net Other methods include using lanthanum(III) nitrate (B79036) hexahydrate under solvent-free conditions or a catalytic amount of molecular iodine in methanol. researchgate.net Polyethylene glycol (PEG) has also been employed as a medium for the Cbz protection of amines, offering an efficient and eco-friendly protocol. researchgate.net
The regioselective protection of polyamines, particularly the selective protection of primary amines over secondary amines, can be achieved by using alkyl phenyl carbonates. kiku.dk This method has been shown to be effective for the chemoselective carbamate (B1207046) protection of primary amino groups in high yields. kiku.dk
Formation of Hydrochloride Salts in Amine Synthesis
The formation of hydrochloride salts is a common final step in the synthesis of amines to improve their stability, solubility, and ease of handling. gla.ac.ukspectroscopyonline.com Amine hydrochlorides are ionic compounds formed by the reaction of an amine with hydrochloric acid. spectroscopyonline.com This reaction involves the protonation of the lone pair of electrons on the amine's nitrogen atom by a proton from the acid, forming a new N-H bond and a positively charged ammonium (B1175870) ion, which then pairs with the chloride anion. spectroscopyonline.com
In an industrial context, the formation of amine hydrochloride salts can sometimes be an unwanted side reaction, for example, during the synthesis of isocyanates where hydrogen chloride (HCl) is a by-product. gla.ac.ukgla.ac.uk This can lead to the loss of the amine starting material. gla.ac.ukgla.ac.uk However, in the context of producing a stable final product, the formation of the hydrochloride salt is intentional.
The preparation of hydrochloride salts can be achieved by treating a solution of the amine base with aqueous hydrochloric acid or by using anhydrous HCl gas in an aprotic solvent. google.com The use of aqueous HCl can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. google.com An alternative method involves the use of trialkylsilyl chlorides to generate HCl in situ, which can be advantageous, especially when anhydrous conditions are required. google.com
Precursor Compounds and Starting Materials for Butane-1,2-diamine Derivatives
The synthesis of butane-1,2-diamine derivatives, including 1-N-CBZ-butane-1,2-diamine-HCl, starts from various precursor compounds. The catalytic asymmetric synthesis of 1,2-diamines is a significant area of research, with methods often relying on C-N or C-C bond-forming reactions. rsc.org
Common starting materials and strategies include:
Ring-opening of meso-aziridines: This is an efficient method to produce chiral 1,2-diamines with two different amino groups. rsc.org
Diamination of alkenes: This involves the direct addition of two amino groups across a double bond. rsc.org
Reduction of α-azido ketones or α-oximino ketones: These reactions provide access to vicinal diamines.
Chiral auxiliaries: Enantiomerically pure terminal 1,2-diamines can be synthesized from commercially available chiral starting materials like [1-(1′R)-methylbenzyl-aziridine-2-yl]methanol. researchgate.net
For the synthesis of butane-1,2-diamine specifically, precursors can be derived from reactions such as the asymmetric aza-Henry reaction of nitromethane (B149229) with N-diphenylphosphinoyl ketimines, followed by reduction of the nitro group. rsc.org
Control of Regioselectivity in Amine Protection and Derivatization
Controlling regioselectivity is paramount when working with polyfunctional molecules like diamines. The goal is to selectively protect or derivatize one specific amino group while leaving others untouched.
Several factors and methods influence regioselectivity:
pH Control: The difference in pKa values between different types of amines (e.g., aromatic vs. aliphatic) can be exploited. By carefully controlling the pH of the reaction medium, it is possible to selectively protect the more basic amine. organic-chemistry.org For instance, a method for the selective protection of aromatic amines in the presence of aliphatic amines involves carrying out the reaction in 10% aqueous acetic acid and 1,4-dioxane (B91453) at a pH of 4.5. organic-chemistry.org
Steric and Electronic Effects: The steric hindrance and electronic properties of substituents on the diamine can direct the protecting group to a specific nitrogen atom. researchgate.net
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact regioselectivity. For example, in the protection of indazoles, mildly acidic conditions can lead to regioselective protection at the N-2 position, while thermodynamic conditions favor protection at N-1. acs.orgnih.gov
Supramolecular Chemistry: An enzyme-mimicking approach using supramolecular catalysts can achieve high regioselectivity in the protection of amino groups, as demonstrated in the selective protection of lysine. rsc.org
Methodologies for Isolation and Purification of Cbz-Protected Diamine Salts
The isolation and purification of Cbz-protected diamine salts are critical for obtaining a high-purity final product. Common techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. orgsyn.org For example, a Cbz-protected guanidine (B92328) was purified by recrystallization from methanol. orgsyn.org
Chromatography: Techniques like flash column chromatography are often employed to separate the desired product from impurities. acs.org In some cases, automated flash chromatography systems are used. acs.org
Extraction and Washing: Liquid-liquid extraction is used to separate the product from the reaction mixture. The organic layer containing the product is often washed with aqueous solutions to remove impurities. orgsyn.orgchemicalforums.com
Precipitation and Filtration: In cases where the hydrochloride salt is insoluble in the reaction solvent, it can be isolated by precipitation followed by filtration. For instance, some Cbz-protected amine hydrochlorides are insoluble in water and can be formed by the addition of aqueous HCl to the crude amine, followed by crystallization from a solvent like ethanol. kiku.dk The collected solid is then typically washed with a solvent in which the impurities are soluble but the product is not, such as diethyl ether, and then dried under vacuum. orgsyn.org
Stereochemical Control and Asymmetric Synthesis Utilizing 1 N Cbz Butane 1,2 Diamine Hcl Derivatives
Strategies for Enantioselective Synthesis of Chiral 1,2-Diamines
The development of catalytic asymmetric methods to produce enantioenriched 1,2-diamines is a central focus of contemporary organic synthesis. rsc.org Major strategies can be broadly categorized into carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-hydrogen (C-H) bond-forming reactions, as well as desymmetrization approaches. rsc.org
Catalytic asymmetric hydrogenation (AH) is a powerful and atom-economical method for producing chiral amines. nih.gov While direct AH of substrates to form 1,2-diamines can be challenging, the hydrogenation of diimine surrogates or related precursors using chiral transition-metal catalysts, particularly those based on iridium and rhodium, has proven effective. nih.gov
Asymmetric hydroamination, the addition of an amine N-H bond across a carbon-carbon double bond, offers a direct route to 1,2-diamines from allylic or homoallylic amines. Copper- and rhodium-catalyzed systems have been successfully developed for this transformation. A notable Rh-catalyzed enantioselective hydroamination of allylamines utilizes a chiral BIPHEP-type ligand to form enantioenriched 1,2-diamines with high yields and excellent enantioselectivities. rsc.org Similarly, copper-catalyzed hydroamination of enamines provides an efficient pathway to the corresponding 1,2-diamines. rsc.org
| Reaction Type | Catalyst System | Substrate Type | Product | Yield | ee (%) | Ref |
| Hydroamination | Rh/MeO-Biphen | Allylic Amine | 1,2-Diamine | up to 97% | 94-98 | rsc.org |
| Hydroamination | CuH/Ligand | Enecarbamate | syn-1,2-Diamine | High | >95.5 | rsc.org |
| Hydrogenation | Ir-P,N Complex | N-Aryl Imine | Chiral Amine | High | up to 97 | nih.gov |
The formation of a C-C bond between two nitrogen-containing fragments is a highly effective strategy for constructing the 1,2-diamine backbone. The aza-Mannich reaction, which involves the addition of a nucleophilic enolate or its equivalent to an imine, is a cornerstone of this approach. nih.gov The resulting β-nitroamines from aza-Henry (nitro-Mannich) reactions can be readily reduced to the target 1,2-diamines. rsc.org For instance, a thiourea-iminophosphorane catalyst has been used for the asymmetric aza-Henry reaction of nitromethane (B149229) with N-diphenylphosphinoyl ketimines, which after reduction and protection steps, yields Cbz-protected 1,2-diamines. rsc.org
More direct methods include the reductive coupling of imines. A powerful copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been developed to produce chiral anti-1,2-diamine derivatives with high diastereoselectivity and enantioselectivity. nih.gov This reaction proceeds via the formation of a 2-azaallyl anion, which acts as the nucleophile. nih.gov
| Reaction Type | Catalyst System | Nucleophile | Electrophile | Product Diastereomer | Yield | dr | ee (%) | Ref |
| α-Addition | Cu(I)/Taniaphos | Ketimine | Aldimine | anti-1,2-Diamine | up to 88% | up to 19:1 | up to 99 | nih.gov |
| Reductive Coupling | (Ph-BPE)CuH | Azadiene | Aldimine/Ketimine | anti-1,2-Diamine | 84-92% | >20:1 | >95:5 er | nih.gov |
| aza-Henry | Thiourea-iminophosphorane | Nitromethane | N-DPP Ketimine | 1,2-Diamine precursor | High | N/A | High | rsc.org |
Desymmetrization of prochiral or meso-compounds offers an elegant and efficient pathway to chiral molecules. In the context of 1,2-diamine synthesis, the catalytic asymmetric ring-opening of meso-aziridines is a well-established strategy. rsc.org Various catalyst systems, including those based on Mg(II) and Ti(IV), have been employed to open meso-aziridines with amine nucleophiles, yielding chiral, non-symmetrically substituted 1,2-diamines with high enantioselectivity. rsc.org
Another powerful desymmetrization approach is the transition-metal-catalyzed ring-opening of meso-azabicyclic alkenes, such as N-Boc-azabenzonorbornadienes. Depending on the catalyst and nucleophile, this method can provide access to either syn- or anti-diaminotetraline derivatives. For example, a palladium-catalyzed reaction with various amides as nucleophiles affords syn-1,2-diamine products with excellent yields (up to 96%) and enantioselectivities (up to 98% ee). rsc.org
| Reaction Type | Catalyst System | Substrate | Nucleophile | Product | Yield | ee (%) | Ref |
| Ring-opening | Mg(OTf)₂/N,N'-dioxide | meso-Aziridine | Aniline | 1,2-Diamine | 97% | 95 | rsc.org |
| Ring-opening | Pd/(R)-Binap | meso-Azabenzonorbornadiene | Amides | syn-1,2-Diamine | up to 96% | up to 98 | rsc.org |
| Ring-opening | Rh(I)/Ligand | meso-Azabenzonorbornadiene | Amines | 1,2-Diamine | up to 98% | up to >99 | rsc.org |
Role of 1-N-CBZ-butane-1,2-diamine-HCl as a Chiral Building Block
1-N-CBZ-butane-1,2-diamine hydrochloride, also known as benzyl (B1604629) (1-aminobutan-2-yl)carbamate hydrochloride, is a chiral building block used in organic synthesis. The key feature of this molecule is the differential protection of the two amino groups. One amine is primary and present as a hydrochloride salt, while the second is protected as a benzyloxycarbonyl (Cbz or Z) carbamate (B1207046). total-synthesis.com
The Cbz group is a widely used protecting group for amines due to its stability under a range of acidic and basic conditions, making it orthogonal to many other protecting groups like Boc. total-synthesis.com Its primary mode of cleavage is through hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a mild reduction method that liberates the free amine, toluene, and carbon dioxide. total-synthesis.com
This differential protection allows for selective functionalization. The free primary amine can act as a nucleophile or be readily derivatized while the Cbz-protected amine remains inert. Subsequently, the Cbz group can be removed to reveal the second primary amine for further transformation. This strategy is fundamental in the synthesis of complex molecules, including:
Chiral Ligands: Differentially protected diamines are precursors to a multitude of chiral ligands used in transition-metal catalysis. The sequential introduction of phosphine, pyridine, or other coordinating groups onto the nitrogen atoms allows for the construction of sophisticated ligand architectures.
Pharmaceutical Intermediates: The 1,2-diamine motif is prevalent in bioactive compounds. nih.gov Building blocks like 1-N-CBZ-butane-1,2-diamine allow for the stepwise assembly of drug candidates. For example, after an initial reaction at the free amine, deprotection of the Cbz group could allow for cyclization or coupling to another fragment of a target molecule.
Chiral Auxiliaries: The diamine can be incorporated into a chiral auxiliary to control the stereochemical outcome of a reaction on a separate substrate, after which the auxiliary can be cleaved and recycled.
While specific synthetic applications of this compound are not prominently detailed in peer-reviewed literature, the utility of analogous Cbz-protected diamines, such as those derived from the aza-Henry reaction, demonstrates the critical role such building blocks play in multi-step synthesis. rsc.org
Diastereoselective Methodologies for Anti- and Syn-1,2-Diamine Formation
For 1,2-diamines containing two adjacent stereocenters, controlling the relative configuration (syn or anti) is a significant synthetic challenge. Modern catalytic methods have achieved remarkable levels of diastereocontrol, often through the careful selection of the catalyst's chiral ligand.
A prime example of catalyst-controlled diastereoselectivity is seen in the copper-catalyzed reductive coupling of 2-azatrienes with imines. In a diastereodivergent approach, the use of a copper catalyst with the Ph-BPE ligand leads selectively to the anti-diamine product. In contrast, switching the ligand to the less common t-Bu-BDPP completely reverses the selectivity to favor the syn-diamine . rsc.org This highlights the power of the ligand environment to dictate the transition state geometry and, therefore, the stereochemical outcome.
Other diastereoselective methods include:
Palladium-catalyzed ring-opening of meso-azabenzonorbornadienes with amide nucleophiles, which selectively produces syn-1,2-diamine derivatives. rsc.org
Copper-catalyzed α-addition of ketimines to aldimines, which has been optimized to provide anti-1,2-diamines with high diastereomeric ratios. nih.gov
Amination of enecarbamates using a chiral phosphoric acid (CPA) catalyst can lead to syn-1,2-diamines after a two-step sequence. rsc.org
| Method | Catalyst/Ligand | Substrates | Predominant Diastereomer | dr | Ref |
| Cu-catalyzed Reductive Coupling | Cu/Ph-BPE | 2-Azatriene + Imine | anti-Diamine | >20:1 | rsc.org |
| Cu-catalyzed Reductive Coupling | Cu/t-Bu-BDPP | 2-Azatriene + Imine | syn-Diamine | >20:1 | rsc.org |
| Pd-catalyzed Ring Opening | Pd/(R)-Binap | meso-Azabenzonorbornadiene + Amide | syn-Diamine | High | rsc.org |
| Cu-catalyzed α-Addition | Cu(I)/Taniaphos | Ketimine + Aldimine | anti-Diamine | up to 19:1 | nih.gov |
Development of Stereodivergent Synthetic Routes for Amine Scaffolds
Stereodivergent synthesis represents the pinnacle of stereochemical control, aiming to provide selective access to any and all stereoisomers of a product that has multiple stereocenters. thieme-connect.comnih.gov This goes beyond simple diastereoselection (choosing between syn and anti) and enables the synthesis of all four possible stereoisomers (R,R), (S,S), (R,S), and (S,R) from a common set of starting materials, typically by changing the enantiomer of the catalyst or a key reagent. nih.gov
The development of such routes for amine scaffolds is crucial for drug discovery and development, as different stereoisomers can have vastly different biological activities. Key strategies in stereodivergent synthesis include:
Dual Catalysis: Using two distinct chiral catalysts that operate orthogonally in a single pot to control two separate stereocenters.
Catalyst-Controlled Diastereodivergence: As described in section 3.3, using different chiral ligands with the same metal can steer a reaction towards different diastereomers. By combining this with the use of either enantiomer of the ligand, all four stereoisomers can be accessed. The Cu-catalyzed synthesis of 1,2-diamines from 2-azatrienes is a clear example of this principle. nih.gov
Chiral Auxiliary Control: The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide (tBS), can provide access to all stereoisomers through consecutive chirality induction and transfer events. nih.gov This modular approach allows for the synthesis of complex amines with multiple stereocenters in a controlled fashion. nih.gov
Biocatalysis: Enzymes, such as imine reductases (IREDs) or transaminases, offer exceptional stereocontrol. By screening panels of enzymes or using protein engineering, biocatalysts can be identified that produce different stereoisomers of a target amine product. thieme-connect.comresearchgate.net
These advanced strategies provide chemists with a powerful toolbox to rationally design and synthesize complex chiral amine scaffolds with complete control over their three-dimensional structure, which is essential for creating tailored molecules for catalysis and medicine. researchgate.net
Applications of 1 N Cbz Butane 1,2 Diamine Hcl in Complex Organic Synthesis
Utilization as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as the structural foundation for highly effective ligands and organocatalysts. rsc.org Compounds like 1-N-CBZ-butane-1,2-diamine hydrochloride are ideal starting points for the synthesis of these catalysts due to the presence of a readily functionalized primary amine and a stable, yet removable, CBZ protecting group. sciforum.net This structure allows for the stepwise introduction of different substituents, leading to a diverse array of chiral environments for catalytic reactions.
The synthesis of chiral ligands from precursors such as 1-N-CBZ-butane-1,2-diamine hydrochloride is a well-established strategy. The free amine can be modified, for instance, by reaction with various aldehydes to form Schiff bases, which can then be reduced to create new secondary amines. Subsequent modification or deprotection of the CBZ-group allows for the creation of bidentate or tetradentate ligands that can coordinate with transition metals. rsc.org
One common approach begins with a readily available chiral starting material, such as N-CBZ protected L-proline, which can be converted in multiple steps into functionalized chiral diamines. sciforum.net Another powerful method is the asymmetric desymmetrization of meso compounds, which can produce chiral diamines with very high enantiomeric excess (ee). metu.edu.tr The resulting CBZ-protected diamine can then be transformed into more complex ligands. For example, the CBZ group can be readily removed via catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) to yield a free diamine, which can then be used to build organocatalysts or chiral ligands without loss of enantiomeric purity. researchgate.netnih.gov Chiral proline-modified diamine ligands have been used to construct porous organic cages that act as supramolecular nanoreactors for asymmetric aldol (B89426) reactions. rsc.org
Ligands derived from chiral diamines are pivotal in a wide range of transition metal-catalyzed asymmetric reactions, including hydrogenations, cross-couplings, and aminations. rsc.orgnih.govchinesechemsoc.orgoup.com The performance of the resulting metal-ligand complex is highly dependent on the steric and electronic properties of the ligand.
A prominent application is in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones and imines. rsc.orgnih.gov Ruthenium (Ru), Iridium (Ir), and Manganese (Mn) complexes featuring chiral diamine-derived ligands have demonstrated high efficiency and enantioselectivity. rsc.orgoup.comresearchgate.net For example, iridium complexes of chiral diamine ligands have been used for the ATH of various ketones, achieving excellent enantioselectivities. oup.comacs.org Similarly, manganese complexes with chiral tetradentate ligands derived from 1,2-diaminocyclohexane have shown notable activity and stereoselectivity in the asymmetric hydrogenation of acetophenone. rsc.org
Table 1: Performance of Chiral Diamine-Iridium Catalysts in Asymmetric Transfer Hydrogenation of Ketones Data derived from studies on various chiral diamine ligands to illustrate typical performance.
| Entry | Ketone Substrate | Ligand Type | Catalyst System | Yield (%) | ee (%) | Configuration | Reference |
| 1 | Acetophenone | Diamine from α-amino acid | [IrCl(cod)]₂ / Ligand + KOH | 99 | 82 | R | oup.com |
| 2 | Propiophenone | Diamine from α-amino acid | [IrCl(cod)]₂ / Ligand + KOH | 99 | 93 | R | oup.com |
| 3 | Isobutyrophenone | Diamine from α-amino acid | [IrCl(cod)]₂ / Ligand + KOH | 99 | 93 | R | oup.com |
| 4 | 2-Oxo-2-(o-tolyl)acetic acid | Polymeric Diamine | Ir-PDA-6d | 99 | 99 | - | nih.govacs.org |
| 5 | Trifluoroacetophenone | Dihydrophenanthrene-cis-diamine | Ir-complex 9ac | 90 | 85 | - | rsc.org |
In addition to hydrogenations, palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions have been successfully achieved using chiral diamine ligands. chinesechemsoc.org These ligands, featuring a C₁-symmetric diamine backbone, can facilitate the synthesis of axially chiral biaryl compounds with high yields and enantioselectivity.
Table 2: Performance of Chiral Diamine-Palladium Catalysts in Asymmetric Suzuki-Miyaura Coupling Data derived from studies on various chiral diamine ligands to illustrate typical performance.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | 1-Iodo-2-methoxynaphthalene | 2-Formylphenylboronic acid | C₁-Symmetric Diamine (L1) | Pd(OAc)₂ / Ligand | 93 | 77 | chinesechemsoc.org |
| 2 | 1-Iodo-2-methoxynaphthalene | 2-Formylphenylboronic acid | C₁-Symmetric Diamine (L3) | Pd(OAc)₂ / Ligand | 89 | 84 | chinesechemsoc.org |
| 3 | 1-Iodo-2-ethoxynaphthalene | 2-Formyl-4,5-(OCH₂O)phenylboronic acid | C₁-Symmetric Diamine (L3) | Pd(OAc)₂ / Ligand | 94 | 95 | chinesechemsoc.org |
Biomimetic catalysis seeks to emulate the high efficiency and selectivity of enzymes using small, synthetic molecules. researchgate.netchemrxiv.org Chiral diamines are excellent candidates for developing biomimetic catalysts because they can establish specific hydrogen-bonding networks and chiral environments, similar to enzyme active sites. researchgate.netchemrxiv.orgchemrxiv.org These small molecule catalysts can perform complex asymmetric transformations, often with the advantage of working in environmentally benign solvents like water. researchgate.netchemrxiv.org
Research has demonstrated that chiral diamine catalysts can achieve excellent reactivity and stereoselectivity for various reactions, including additions to imines and Michael additions, in both organic and aqueous media. researchgate.netchemrxiv.org For instance, a pluripotent chiral diamine catalyst showed excellent yields and enantiomeric ratios in asymmetric addition reactions conducted in water, bridging the gap between highly efficient but substrate-limited enzymatic catalysis and broadly applicable but often less "green" organometallics. chemrxiv.orgchemrxiv.org In the synthesis of chiral sulfonamides, N-H diamine ligands have shown superior reactivity and enantioselectivity compared to other privileged ligands when the reaction is performed in water. chemrxiv.org
Intermediate in the Synthesis of Advanced Organic Structures
Beyond its role as a ligand precursor, 1-N-CBZ-butane-1,2-diamine hydrochloride is a key intermediate for synthesizing more complex organic molecules and pharmaceuticals. The differential protection of the two amine groups allows for sequential and controlled functionalization.
The oxidation of amines to amine oxides is a fundamental transformation that produces compounds with unique properties and applications, from surfactants to chemical oxidants. wikipedia.org Tertiary amines are typically oxidized to amine oxides, while secondary amines, like the one that would be present in a derivative of 1-N-CBZ-butane-1,2-diamine, are oxidized to nitrones. liverpool.ac.uk
The direct oxidation of amines is the most common synthetic route. wikipedia.orgliverpool.ac.uk A wide variety of oxidizing agents can be employed, with hydrogen peroxide being the most common due to its low cost and environmental friendliness. wikipedia.org Other reagents include peracids like meta-chloroperoxybenzoic acid (mCPBA) and specialized reagents like Caro's acid. wikipedia.orgchemrxiv.org For instance, the oxidation of N-substituted cyclic amines like pyrrolidine (B122466) derivatives can be achieved in high yields using mCPBA in the presence of an oxoammonium salt catalyst. chemrxiv.org The secondary amine within a suitably derivatized 1-N-CBZ-butane-1,2-diamine could undergo a similar oxidation to yield a nitrone, a valuable 1,3-dipole used in cycloaddition reactions to synthesize nitrogen-containing heterocycles.
The free primary amine in 1-N-CBZ-butane-1,2-diamine hydrochloride is a potent nucleophile, enabling a wide range of substitution reactions to introduce new functional groups. evitachem.com This reactivity is fundamental to its utility as a building block. The amine can readily participate in nucleophilic attack on electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds.
Common transformations include alkylation and acylation. For example, the amine can react with alkyl halides to form secondary or tertiary amines, or with acyl chlorides and anhydrides to form amides. These reactions are foundational for building more complex molecular scaffolds. smolecule.com The CBZ-protected amine remains inert during these transformations, allowing for a controlled synthetic sequence. This strategy is employed in the one-pot synthesis of unsymmetrical ureas and carbamates, where a CBZ-protected amine is converted in situ into an isocyanate that then reacts with another nucleophile. researchgate.net This selective reactivity is crucial for its role as a versatile synthetic intermediate. smolecule.com
Integration into Multicomponent and Cascade Reactions
Mono-protected diamines such as 1-N-CBZ-butane-1,2-diamine are valuable building blocks for multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing the essential parts of all starting materials. The free primary amine of 1-N-CBZ-butane-1,2-diamine can act as the nucleophilic amine component in well-known MCRs like the Ugi or Biginelli reactions.
The stability of the Cbz group under the typically mild, non-reductive conditions of many MCRs is crucial. This allows the primary amine to react while the second nitrogen atom remains masked, preventing side reactions and enabling the creation of complex molecules with a latent site for further diversification. For instance, in a potential Ugi four-component reaction, 1-N-CBZ-butane-1,2-diamine could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex, peptide-like scaffold. The Cbz-protected amine would remain intact for subsequent deprotection and further functionalization, demonstrating the compound's utility in generating molecular diversity from a single, strategic building block. While specific examples detailing the use of 1-N-CBZ-butane-1,2-diamine-HCl in cascade reactions are not prevalent in the reviewed literature, its structure is inherently suited for such sequential transformations where the initial reaction at the free amine triggers subsequent intramolecular cyclizations or rearrangements.
Protective Group Chemistry in Multi-Step Synthetic Sequences
The strategic use of protecting groups is fundamental to modern organic synthesis, particularly for polyfunctional molecules like diamines. In the context of this compound, the carboxybenzyl (Cbz) group provides a robust shield for one of the amine functionalities. The Cbz group is known for its stability towards basic conditions and most aqueous acidic media, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. researchgate.net Its removal, typically under reductive conditions, is a key step that can be timed strategically within a multi-step synthesis. total-synthesis.com
Selective Deprotection Methods for Cbz-Protected Amines
The removal of the Cbz group is a well-established transformation, yet the choice of method is critical to ensure the preservation of other sensitive functional groups within a complex molecule. The most common method is catalytic hydrogenolysis, but several alternative protocols have been developed to accommodate substrates that are incompatible with hydrogenation. total-synthesis.comucl.ac.be A recent development involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers a mild and safe alternative to methods requiring hydrogen gas. acs.orgorganic-chemistry.org This method is notable for its tolerance of reducible functional groups like nitro, nitriles, and halogens. organic-chemistry.org Another approach employs nucleophilic reagents, such as 2-mercaptoethanol (B42355), which is effective for deprotecting Cbz-amines that are sensitive to standard hydrogenolysis or Lewis acid conditions. organic-chemistry.org
| Method | Reagents & Conditions | Key Features & Compatibility | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C catalyst, in a solvent like MeOH or EtOAc. | Standard, highly efficient method. Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, some nitro groups). | total-synthesis.comucl.ac.be |
| Transfer Hydrogenation | Et₃SiH, Pd/C. | Avoids the use of gaseous H₂. Occurs under mild, neutral conditions. | organic-chemistry.org |
| Lewis Acid-Mediated | AlCl₃ in HFIP, room temperature. | Avoids pyrophoric reagents and H₂ gas. Tolerates reducible groups (nitro, halogens) and O/N-Benzyl groups. Not compatible with Boc groups. | acs.orgorganic-chemistry.org |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMA at 75 °C. | Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids. | organic-chemistry.org |
| Basic Cleavage | KOH in MeOH. | Effective under mild basic conditions, but can lead to ring-opening in sensitive heterocyclic systems. | ucl.ac.be |
Strategies for Orthogonal Protection in Polyamine Synthesis
In the synthesis of complex polyamines and their derivatives, orthogonal protection is a critical strategy. It involves the use of multiple, distinct protecting groups that can be removed selectively under different reaction conditions. The Cbz group is a cornerstone of this approach due to its unique cleavage conditions (reductive) compared to other common amine protecting groups like tert-butoxycarbonyl (Boc), which is acid-labile, or fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. total-synthesis.com
The combination of Cbz and Boc groups is frequently used in the synthesis of unsymmetrical polyamine derivatives. mdpi.com For a molecule like 1-N-CBZ-butane-1,2-diamine, the free amine could be protected with a Boc group. Subsequently, the Boc group could be selectively removed with acid to allow for further functionalization, leaving the Cbz group intact. In a later step, the Cbz group can be removed via hydrogenolysis. mdpi.com This orthogonal relationship allows for the sequential modification of different amino groups within the same molecule, which is essential for building complex, precisely defined polyamine structures. acs.org However, it is important to note that while Cbz is generally stable to the acidic conditions used to remove Boc, harsh acidic treatments can lead to undesired Cbz cleavage. total-synthesis.comiris-biotech.de
| Cbz Paired With | Typical Cbz Deprotection | Typical Paired Group Deprotection | Orthogonal? | Reference |
|---|---|---|---|---|
| Boc (tert-butoxycarbonyl) | H₂/Pd/C (reductive) | TFA or HCl (acidic) | Yes. Cbz is stable to acid; Boc is stable to hydrogenolysis. | mdpi.comiris-biotech.de |
| Fmoc (fluorenylmethyloxycarbonyl) | H₂/Pd/C (reductive) | Piperidine (basic) | Yes. Cbz is stable to base; Fmoc is stable to hydrogenolysis and mild acid. | organic-chemistry.org |
| Alloc (allyloxycarbonyl) | H₂/Pd/C (reductive) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | No. Both groups are cleaved by Pd catalysts, although some selectivity can be achieved. | researchgate.netorganic-chemistry.org |
| Ns (Nosyl) | H₂/Pd/C (reductive) | Thiol (e.g., PhSH) and base | Yes. The respective cleavage conditions are highly specific. | rsc.org |
| Bn (Benzyl) | H₂/Pd/C (reductive) | H₂/Pd/C (reductive) | No. Both groups are removed simultaneously by hydrogenolysis. | acs.org |
Mechanistic Studies of Reactions Involving 1 N Cbz Butane 1,2 Diamine Hcl
Fundamental Reaction Pathways of Cbz-Protected Amine Functionalities
The Cbz group transforms the highly nucleophilic primary amine into a less reactive carbamate (B1207046). total-synthesis.com This modification is fundamental to its role as a protecting group, rendering the protected amine stable under a variety of reaction conditions, particularly those involving bases and many nucleophiles. organic-chemistry.orgorganic-chemistry.org The primary amine of 1-N-CBZ-butane-1,2-diamine, present as a hydrochloride salt, can be liberated by a base to participate in typical amine reactions such as acylation, alkylation, and condensation.
The Cbz-protected amine functionality itself is not inert. While stable to many reagents, it can participate in specific reaction pathways. For instance, Cbz-protected amines can undergo rhodium-catalyzed coupling with arylboroxines to form secondary benzamides, offering a direct route to amidation without a separate deprotection step. acs.org They can also be subjected to N-arylation reactions under photoredox conditions using a nickel(II) catalyst, providing an alternative to traditional palladium-catalyzed methods. organic-chemistry.orgorganic-chemistry.org
The key reaction pathways involving 1-N-CBZ-butane-1,2-diamine-HCl are dictated by this duality: the free amine can be functionalized selectively while the Cbz-protected amine remains intact, or the Cbz group itself can be used to direct subsequent reactions before its eventual removal.
Mechanistic Insights into Amine Protection and Deprotection Processes
Amine Protection: The synthesis of 1-N-CBZ-butane-1,2-diamine involves the selective protection of one of the two amino groups in butane-1,2-diamine. The mechanism for Cbz protection involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comyoutube.com This is typically performed in the presence of a base to neutralize the HCl generated during the reaction. total-synthesis.com Achieving mono-protection in a diamine requires careful control of stoichiometry and reaction conditions to prevent the formation of the di-protected product. The slight difference in basicity and steric hindrance between the two amine groups of butane-1,2-diamine can be exploited to favor mono-protection.
Amine Deprotection: The removal of the Cbz group is a critical step in synthetic sequences. The most common and mechanistically distinct method is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com In this process, a palladium-on-carbon (Pd/C) catalyst and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent) are used. total-synthesis.comstudysmarter.co.uk The mechanism involves the reductive cleavage of the benzylic C-O bond, which releases the free amine and toluene, with carbon dioxide as a byproduct from the unstable carbamic acid intermediate. total-synthesis.com
Alternatively, the Cbz group can be cleaved under harsh acidic conditions (e.g., using HBr in acetic acid), although it is generally stable to milder acids. total-synthesis.com This involves protonation of the carbamate oxygen, followed by an Sₙ2-type attack by a nucleophile on the benzylic carbon. total-synthesis.com Other deprotection methods, such as using 2-mercaptoethanol (B42355) in the presence of a base, have also been developed for substrates sensitive to hydrogenation. organic-chemistry.orgorganic-chemistry.org
| Process | Reagents & Conditions | Mechanistic Steps | References |
| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, Et₃N) | 1. Nucleophilic attack of amine on Cbz-Cl. 2. Elimination of chloride. 3. Deprotonation by base. | total-synthesis.com, youtube.com |
| Deprotection (Hydrogenolysis) | H₂, Pd/C Catalyst | 1. Reductive cleavage of benzylic C-O bond. 2. Formation of unstable carbamic acid. 3. Decarboxylation to yield the free amine. | total-synthesis.com, masterorganicchemistry.com, studysmarter.co.uk |
| Deprotection (Acidic) | Strong acids (e.g., HBr/AcOH, excess HCl) | 1. Protonation of carbamate oxygen. 2. Sₙ2 attack by nucleophile on benzyl carbon. 3. Decarboxylation. | total-synthesis.com |
Role of the Cbz Group in Directing Chemical Reactivity and Selectivity
The Cbz group is not merely a passive placeholder; it can actively direct the course of a chemical reaction. Its steric bulk and electronic properties can influence the regioselectivity and stereoselectivity of transformations at other sites within the molecule.
A significant example of this directing effect is in C-H functionalization reactions. Research has shown that a Cbz-amide can act as a directing group in iridium(III)-catalyzed ortho-selective C-H alkynylation of arylalkylamines. researchgate.netacs.org In this process, the amide functionality of the Cbz group coordinates with the metal catalyst, positioning it to activate a specific C-H bond on the aromatic ring for subsequent reaction. researchgate.netacs.org This strategy allows for the precise modification of molecular scaffolds that would otherwise be difficult to achieve. While this compound lacks an aryl group for this specific transformation, the principle highlights the coordinating capability of the Cbz group, which can influence reactions at the adjacent free amine or the chiral center.
Furthermore, the protecting group can dictate the regioselectivity of reactions. In organocatalytic asymmetric Mannich reactions, the choice of protecting group on an amino ketone was found to control whether a 1,2-diamine or a 1,4-diamine was formed. researchgate.net This demonstrates that the Cbz group in this compound could play a crucial role in directing the outcome of reactions involving the free amine and a suitable reaction partner.
Electronic and Steric Effects on Reaction Efficiency and Stereocontrol
The efficiency and stereochemical outcome of reactions involving this compound are governed by a combination of electronic and steric factors.
Electronic Effects: The Cbz group is electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the nitrogen atom it protects. youtube.com This electronic influence can also be transmitted inductively through the carbon backbone, slightly decreasing the basicity of the neighboring free amine compared to an unprotected diamine. This modulation of reactivity is essential for achieving selective functionalization of the free amine.
Steric Effects: The Cbz group, with its benzyl moiety, is sterically demanding. This bulk can hinder the approach of reagents to the protected nitrogen and adjacent atoms. More importantly, it can influence the stereochemical course of reactions at the nearby chiral center (C2) and the free amine (N2). In catalytic processes, the bulky Cbz group can favor the formation of one diastereomer over another by controlling the substrate's approach and conformation within the catalyst's chiral environment. ucl.ac.uksci-hub.se For example, in the synthesis of 1,3-diamino-2-ol derivatives, a Cbz-protected enecarbamate showed a different diastereoselectivity compared to other acyl-protected analogues, highlighting the steric influence of the protecting group. d-nb.info
Studies on diamine recognition by metal complexes have also underscored the importance of both electronic and steric effects in achieving molecular recognition and stereocontrol. koreascience.kr The interplay of these factors in this compound is critical for its application in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. acs.org
Comparative Reactivity Analysis with Related Diamine Systems
The reactivity of this compound can be better understood by comparing it with other protected diamine systems. Key points of comparison include the type of protecting group and the spacing between the amine functionalities.
Comparison of Protecting Groups: The primary alternatives to the Cbz group are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. studysmarter.co.uk
Cbz vs. Boc: The Boc group is removed under acidic conditions (e.g., TFA), while the Cbz group is typically removed by hydrogenation. masterorganicchemistry.com This "orthogonality" is a cornerstone of modern peptide and complex molecule synthesis, allowing for the selective deprotection of one amine in the presence of another. total-synthesis.com In some copper-catalyzed reactions, N-Boc protected amino amides were suitable substrates, whereas N-Cbz protected ones led to undesired side reactions like hydantoin (B18101) formation, indicating different reactivity profiles under certain metallic catalysis conditions. nih.gov
Cbz vs. Fmoc: The Fmoc group is labile to basic conditions (e.g., piperidine), offering another layer of orthogonality. masterorganicchemistry.comstudysmarter.co.uk
Comparison of Diamine Spacing: The reactivity of a diamine is also influenced by the distance between the two nitrogen atoms (e.g., 1,2- vs. 1,3- or 1,4-diamines). In 1,2-diamines like the butane (B89635) derivative, the two nitrogen atoms are in close proximity, which allows them to act as bidentate ligands in forming stable five-membered chelate rings with metal catalysts. ucl.ac.uk This chelating ability is fundamental to their widespread use in asymmetric catalysis. In contrast, 1,3- and 1,4-diamines form less stable six- and seven-membered rings, respectively, which alters their coordination geometry and catalytic activity. This structural difference can lead to different regioselectivity in reactions, as seen in Mannich reactions where the choice of starting material led to either 1,2- or 1,4-diamine products. researchgate.net
| Compound System | Key Differentiator | Impact on Reactivity and Application | References |
| 1-N-CBZ-butane-1,2-diamine | Cbz protecting group | Removed by hydrogenolysis; stable to base and mild acid. Can direct C-H activation. | total-synthesis.com, researchgate.net |
| 1-N-Boc-butane-1,2-diamine | Boc protecting group | Removed by acid; stable to base and hydrogenation. Different reactivity in some metal-catalyzed reactions. | masterorganicchemistry.com, nih.gov |
| 1-N-CBZ-propane-1,3-diamine | 1,3-diamine spacing | Forms a 6-membered chelate ring with metals, leading to different catalytic properties and stability compared to 1,2-diamines. | ucl.ac.uk |
| Unprotected Butane-1,2-diamine | No protecting group | Both amines are highly nucleophilic; difficult to achieve selective mono-functionalization. | researchgate.net |
Future Directions and Emerging Research Areas
Development of More Sustainable and Efficient Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis of 1-N-CBZ-butane-1,2-diamine and its precursors is no exception. Research is trending towards methodologies that minimize environmental impact, reduce waste, and enhance safety and efficiency.
Future synthetic strategies are expected to focus on:
Solvent-Free and Water-Based Methodologies: A significant push is being made to move away from traditional organic solvents. Recent developments have shown that solvent-free mechanochemical processes, such as the diaza-Cope rearrangement, can be highly effective for producing chiral vicinal diamines with reduced environmental footprints. researchgate.net Similarly, the use of water as a solvent, facilitated by environmentally benign catalysts, is a promising green alternative for synthesizing phenazine-1,2-diamine (B102241) and other related compounds. smolecule.comresearchgate.net
Mechanochemistry: Manual or ball-milling grinding techniques represent a novel, solventless approach to synthesis. mdpi.com This has been successfully used to prepare ruthenium carboxylate complexes and could be explored for key steps in the synthesis of chiral diamines or their derivatives, offering faster reactions and a better environmental factor (E-factor). mdpi.com
Atom Economy: Synthetic routes like the catalytic hydrogenation of oximes are being investigated as a 100% atom-economical way to produce primary amines and hydroxylamines. mdpi.com Applying such principles to the synthesis of the diamine precursor could significantly reduce waste.
Exploration of Novel Catalytic Applications and Ligand Architectures
The 1,2-diamine motif is a "privileged scaffold" in asymmetric catalysis, meaning it is a structural feature that can be used to build successful ligands for a wide range of reactions. The future in this area lies in using 1-N-CBZ-butane-1,2-diamine-HCl as a starting point for new, highly effective chiral catalysts and ligands.
Key areas of exploration include:
Organocatalysis: The diamine can be derivatized into bifunctional organocatalysts. For example, chiral thiourea (B124793) catalysts, which can be synthesized from diamines, are highly effective in promoting asymmetric Michael reactions. mdpi.com Future work will likely involve creating novel catalyst structures based on the 1,2-butanediamine backbone for a broader range of enantioselective transformations.
Transition-Metal Catalysis: The diamine is an excellent precursor for N-N donor ligands used in transition-metal complexes. Ruthenium(II)-diamine complexes are powerful catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds, producing valuable chiral alcohols with high enantioselectivity. nih.govacs.org Future research will focus on designing new ligand architectures to improve catalyst activity, broaden the substrate scope, and enhance stereocontrol. nih.govacs.org Palladium nanoparticles stabilized with diamine ligands have also shown promise in hydrogenation reactions under mild conditions. mdpi.com
The following table summarizes potential catalytic applications for ligands derived from the 1,2-butanediamine scaffold.
| Catalyst System | Reaction Type | Product Type |
| Ru(II)-Diamine Complexes | Asymmetric Hydrogenation | Chiral Alcohols, Chiral Amines |
| Diamine-Thiourea Organocatalysts | Asymmetric Michael Addition | Optically Active Nitroalkanes |
| Diamine-Squaramide Organocatalysts | Enantioselective Michael Addition | Chiral Adducts |
| Copper-Diamine Complexes | Asymmetric Henry (Nitroaldol) Reaction | Chiral Nitroalcohols |
Integration into Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical production and discovery.
Flow Chemistry: Integrating the synthesis of this compound or its catalytic derivatives into continuous-flow systems offers numerous advantages. researchgate.net These systems provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety when dealing with hazardous intermediates, and allow for easier scalability. researchgate.net Flow reactors are particularly well-suited for catalytic processes, where a catalyst derived from the diamine could be immobilized, allowing for continuous production with minimal catalyst leaching.
Automated Synthesis: "Robotic chemists" and other automated platforms are accelerating the pace of catalyst discovery and reaction optimization. rsc.orgresearchgate.net An automated system could be programmed to synthesize a library of ligands derived from this compound, and then screen them in high-throughput experiments to rapidly identify the optimal catalyst for a specific transformation. researchgate.netresearchgate.net This approach removes bottlenecks in traditional research and paves the way for the rapid development of new synthetic methodologies. rsc.org
Computational Studies on Reactivity and Stereocontrol Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity.
Future research will leverage computational studies to:
Elucidate Reaction Mechanisms: DFT calculations can map out the entire catalytic cycle for reactions using diamine-derived ligands. For instance, studies on Ru-diamine catalyzed asymmetric hydrogenation have proposed an outer-sphere mechanism where the hydride and a proton are transferred simultaneously via a six-membered transition state, without direct coordination of the substrate to the metal. researchgate.net These insights are crucial for rational catalyst design. researchgate.netmdpi.com
Understand Stereoselectivity: By calculating the energies of the transition states that lead to different stereoisomers, researchers can precisely determine the origin of enantioselectivity. rsc.orgnih.gov This understanding allows for the targeted modification of the ligand structure to enhance stereochemical control. Computational analysis of catalysts can reveal that stereoelectronic effects, rather than simple steric hindrance, can be the dominant factor in achieving high selectivity. science.gov
In Silico Catalyst Design: As computational power grows, it becomes increasingly feasible to design and screen new catalyst structures entirely on a computer before committing to laboratory synthesis. researchgate.netchemrxiv.org This rational, computer-aided approach can significantly accelerate the discovery of next-generation catalysts based on the this compound scaffold. researchgate.net
Expanding the Scope of Derivatization for Advanced Materials and Chemical Probes
The functional groups of this compound provide ideal anchor points for creating novel macromolecules and functional small molecules.
Advanced Polymeric Materials: Chiral diamines are valuable monomers for the synthesis of optically active polymers through methods like polyaddition or polycondensation. acs.orgnii.ac.jp These polymers can possess unique chiroptical properties and find applications as chiral stationary phases in chromatography for separating racemic mixtures, or as recyclable polymeric catalysts. expresspolymlett.comresearchgate.net The synthesis of chiral polyguanidines from the polyaddition of biscarbodiimides and chiral diamines is a recent example of this expanding field. acs.orgnii.ac.jp
Chemical and Fluorescent Probes: By attaching a fluorophore to the diamine scaffold, it is possible to create chiral fluorescent probes. researchgate.net These probes can be designed to exhibit different fluorescent responses toward the enantiomers of other chiral molecules, enabling their use in sensors to determine enantiomeric composition and concentration. researchgate.netacs.org The development of such probes is a rapidly growing area with applications in bio-imaging, diagnostics, and high-throughput screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
